molecular formula C22H20N4O3 B3224006 2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide CAS No. 1226456-27-4

2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide

Cat. No.: B3224006
CAS No.: 1226456-27-4
M. Wt: 388.4
InChI Key: NDRHCIRBNUQPIR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide is a synthetic small molecule characterized by a quinoline scaffold substituted with an imidazole moiety at the 2-position and an acetamide-linked 3,4-dimethoxyphenyl group at the 8-position. This compound’s structural complexity arises from its dual aromatic systems (quinoline and imidazole) and the electron-rich dimethoxyphenyl group, which may enhance its binding affinity to biological targets such as kinases or receptors .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-imidazol-1-ylquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-28-18-8-6-15(12-19(18)29-2)13-21(27)24-17-5-3-4-16-7-9-20(25-22(16)17)26-11-10-23-14-26/h3-12,14H,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRHCIRBNUQPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with ammonium acetate and a suitable amine.

    Quinoline synthesis: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling reactions: The final step involves coupling the 3,4-dimethoxyphenyl group with the quinoline-imidazole intermediate using acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydroimidazole derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Example :

  • N-{8-Hydroxy-4-[(1H-imidazol-1-yl)methyl]quinolin-2-yl}acetamide (96X) Structure: Features a hydroxyquinoline core with an imidazole-methyl group at the 4-position and an acetamide at the 2-position. Key Differences: Unlike the target compound, 96X lacks the 3,4-dimethoxyphenyl group and instead incorporates a hydroxyl group on the quinoline ring. This modification likely alters solubility and hydrogen-bonding interactions . Implications: The hydroxyl group in 96X may enhance water solubility but reduce membrane permeability compared to the methoxy-rich target compound.

Activity Context: Quinoline-imidazole hybrids are often explored for anticancer and antimicrobial properties. For example, 2-substituted quinoline acetamides with imidazole groups exhibited moderate to potent anticancer activity against leukemia and breast cancer cell lines (IC₅₀: 8–35 μM) .

Dimethoxyphenyl-Containing Analogs

Key Examples :

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Structure: Benzamide core with a 3,4-dimethoxyphenethylamine side chain. Key Differences: Rip-B uses a benzamide scaffold instead of acetamide and lacks the quinoline-imidazole system. Synthesis & Properties: Rip-B was synthesized in 80% yield via a straightforward amidation reaction . Its dimethoxyphenyl group may contribute to antioxidant or neuroprotective effects, common in polyphenolic compounds.

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide Structure: Benzothiazole core with a trifluoromethyl group and 3,4-dimethoxyphenyl-acetamide side chain. Key Differences: The benzothiazole moiety and trifluoromethyl group enhance metabolic stability and electron-withdrawing properties compared to the quinoline-imidazole system . Activity Context: Benzothiazole derivatives are known for antitumor and anti-inflammatory activities. The trifluoromethyl group may improve bioavailability and target binding.

Acetamide Derivatives with Varied Aromatic Substituents

Key Example :

  • 2-(2-Aminophenyl)-N-(quinolin-8-yl)acetamide Structure: Quinolin-8-yl acetamide with a 2-aminophenyl group. Key Differences: The aminophenyl group introduces a basic amine, which may alter ionization state and pharmacokinetics compared to the neutral dimethoxyphenyl group . Implications: The amine could enhance interactions with acidic residues in target proteins but may also increase susceptibility to oxidation.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties/Activities Reference
Target Compound Quinoline-acetamide 3,4-Dimethoxyphenyl, 2-imidazolyl ~405.4 g/mol* Hypothesized kinase inhibition -
N-{8-Hydroxy-4-[(1H-imidazol-1-yl)methyl]quinolin-2-yl}acetamide Quinoline-acetamide 8-Hydroxy, 4-imidazolyl-methyl 282.3 g/mol Structural analog (solubility focus)
Rip-B Benzamide 3,4-Dimethoxyphenethylamine ~299.3 g/mol Antioxidant potential
2-(2-Aminophenyl)-N-(quinolin-8-yl)acetamide Quinoline-acetamide 2-Aminophenyl 277.3 g/mol Ionization-dependent activity

*Estimated based on formula C₂₂H₂₂N₄O₃.

Key Research Findings and Implications

  • Substituent Effects : The 3,4-dimethoxyphenyl group enhances lipophilicity and may improve blood-brain barrier penetration compared to hydroxyl or amine groups .
  • Scaffold Diversity: Quinoline-imidazole hybrids (e.g., ) show broader anticancer activity than benzothiazole or benzamide analogs, likely due to dual aromatic interactions with targets.
  • Metabolic Considerations : Trifluoromethyl groups (as in ) increase metabolic stability but may reduce synthetic accessibility.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes current findings on its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide
  • Molecular Formula : C18_{18}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 342.36 g/mol

Anticholinesterase Activity

Recent studies have highlighted the compound's potential as an anticholinesterase agent, which is crucial for treating neurodegenerative disorders such as Alzheimer’s disease. The structure-activity relationship (SAR) indicates that the presence of the dimethoxyphenyl and imidazole groups enhances cholinesterase inhibition.

CompoundIC50 (µM)Target Enzyme
2-(3,4-Dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide50.5AChE
Rivastigmine11.07AChE

The compound exhibited an IC50 value of 50.5 µM against acetylcholinesterase (AChE), indicating moderate inhibitory activity compared to established drugs like Rivastigmine (IC50 = 11.07 µM) .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It displayed significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for selected derivatives in synergy with other antibiotics like Ciprofloxacin .

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.22

This suggests that the compound may serve as a promising candidate for developing new antimicrobial agents.

Cytotoxicity and Safety Profile

In vitro cytotoxicity assays indicated that the compound exhibited low hemolytic activity (% lysis range from 3.23% to 15.22% ) and non-cytotoxicity with IC50 values greater than 60 μM , suggesting a favorable safety profile .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

  • Cholinesterase Inhibition : The imidazole moiety plays a crucial role in binding to the active site of cholinesterases, enhancing the duration of acetylcholine action in synaptic clefts.
  • Antimicrobial Mechanism : The compound's lipophilicity allows it to penetrate bacterial membranes, disrupting cellular functions and inhibiting growth.

Study on Neuroprotective Effects

A study conducted by Ghalib et al. (2022) demonstrated that derivatives similar to this compound showed significant neuroprotective effects in animal models of Alzheimer’s disease, reducing cognitive decline and improving memory retention .

Synergistic Effects with Antibiotics

Research by Sari et al. (2021) indicated that this compound could enhance the efficacy of standard antibiotics against resistant strains of bacteria, providing a dual-action approach in treatment regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.